2-Chloro-5-(methylsulfanyl)phenylboronic acid
CAS No.: 2377611-34-0
Cat. No.: VC4524917
Molecular Formula: C7H8BClO2S
Molecular Weight: 202.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377611-34-0 |
---|---|
Molecular Formula | C7H8BClO2S |
Molecular Weight | 202.46 |
IUPAC Name | (2-chloro-5-methylsulfanylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |
Standard InChI Key | FLCXJBYLBQITON-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)SC)Cl)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Chloro-5-(methylsulfanyl)phenylboronic acid possesses the molecular formula C₇H₈BClO₂S and a molecular weight of 202.47 g/mol . Its IUPAC name, (2-chloro-5-(methylthio)phenyl)boronic acid, reflects the substitution pattern: a chlorine atom at the ortho position and a methylsulfanyl group at the para position relative to the boronic acid moiety (-B(OH)₂). The compound’s structure is validated by its InChI code (1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
) and InChI key (FLCXJBYLBQITON-UHFFFAOYSA-N
), which confirm stereochemical and connectivity details .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈BClO₂S | |
Molecular Weight | 202.47 g/mol | |
Purity | 96% | |
Storage Conditions | Refrigerated (2–8°C) | |
MDL Number | MFCD27981298 |
The boronic acid group enables participation in Suzuki-Miyaura couplings, while the methylsulfanyl (-SMe) and chloro (-Cl) substituents modulate electronic effects and steric bulk, influencing reactivity and binding interactions .
Synthesis and Manufacturing
Synthetic Routes
While explicit literature on the synthesis of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is limited, its preparation likely follows established methodologies for arylboronic acids:
-
Halogenation and Sulfur Incorporation: A precursor such as 2-chloro-5-bromophenylboronic acid undergoes nucleophilic aromatic substitution with methylthiolate (-SMe) to introduce the methylsulfanyl group.
-
Borylation Strategies: Directed ortho-metalation (DoM) of a pre-functionalized aryl chloride followed by treatment with a boronating agent (e.g., B(OMe)₃) could yield the target compound .
Purification and Quality Control
Suppliers report a purity of 96%, with residual impurities likely including boronic acid anhydrides or unreacted intermediates . Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from aprotic solvents (e.g., tetrahydrofuran/hexane) are standard purification methods for such compounds .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. For example:
The methylsulfanyl group’s electron-donating nature enhances the boronic acid’s reactivity toward electron-deficient aryl halides, enabling access to sulfur-containing biaryls for materials science or drug candidates .
Pharmaceutical Intermediates
Future Directions and Research Gaps
-
Mechanistic Studies: Detailed kinetic analyses of its cross-coupling efficiency compared to other boronic acids.
-
Biological Screening: Evaluation of its potential as a chemokine receptor modulator or antimicrobial agent.
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Derivatization: Exploration of esterified forms (e.g., pinacol esters) to enhance stability and bioavailability .
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